molecular formula C23H14Na2O11 B12433200 disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

Cat. No.: B12433200
M. Wt: 512.3 g/mol
InChI Key: VLARUOGDXDTHEH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate involves the reaction of chromone derivatives with appropriate reagents to form the desired compound. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromone derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate involves the inhibition of the release of inflammatory mediators such as histamine and leukotrienes from sensitized mast cells. This is achieved by stabilizing the mast cell membrane, preventing degranulation and subsequent mediator release . The compound targets specific pathways involved in allergic reactions and inflammation .

Comparison with Similar Compounds

Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate is unique in its ability to stabilize mast cells and prevent histamine release. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications, pharmacokinetics, and side effect profiles.

Biological Activity

Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate, commonly known as Cromolyn Sodium , is a compound primarily recognized for its role in the treatment of allergic conditions and its ability to stabilize mast cells. This article delves into its biological activity, mechanisms of action, research findings, and potential therapeutic applications.

PropertyValue
Molecular Formula C23H14Na2O11
Molecular Weight 512.3 g/mol
IUPAC Name This compound
InChI Key VLARUOGDXDTHEH-UHFFFAOYSA-L

Cromolyn Sodium functions primarily by stabilizing mast cell membranes, which prevents degranulation and the subsequent release of inflammatory mediators such as histamine and leukotrienes. This mechanism is crucial in managing allergic responses and asthma. Research indicates that Cromolyn Sodium does not interfere with mast cell sensitization but acts post-antigen exposure by blocking calcium channels on mast cells, thereby inhibiting degranulation processes .

Biological Activity

  • Mast Cell Stabilization : Cromolyn Sodium is effective in preventing the release of pro-inflammatory mediators from mast cells during both early and late phases of allergic reactions. It has been shown to inhibit the activation and chemotaxis of other granulocytes like neutrophils and eosinophils .
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various studies, making it useful in treating conditions such as asthma and allergic rhinitis. Its ability to inhibit tachykinin-mediated airway leakage further supports its therapeutic potential in respiratory diseases .
  • Clinical Applications : Cromolyn Sodium is widely used as an inhaled medication for asthma management, particularly in patients who experience exercise-induced bronchoconstriction. It is also utilized in treating allergic conjunctivitis and other allergic disorders .

Case Studies and Research Findings

Several studies have investigated the efficacy of Cromolyn Sodium in clinical settings:

  • Study on Asthmatic Patients : A clinical trial involving asthmatic patients showed that those treated with Cromolyn Sodium experienced fewer asthma attacks compared to a placebo group. The study highlighted its role in reducing airway hyperresponsiveness and improving overall lung function .
  • Skin Permeation Study : Research examining the skin permeation of Cromolyn Sodium indicated that chemical enhancers could significantly improve its absorption through the skin, suggesting potential for topical formulations .

Safety Profile

Cromolyn Sodium has a favorable safety profile with minimal side effects. Commonly reported adverse effects include mild irritation at the site of administration (inhalation or topical). Toxicological studies have indicated that long-term exposure does not result in neoplastic effects, affirming its safety for chronic use .

Properties

Molecular Formula

C23H14Na2O11

Molecular Weight

512.3 g/mol

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2

InChI Key

VLARUOGDXDTHEH-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.